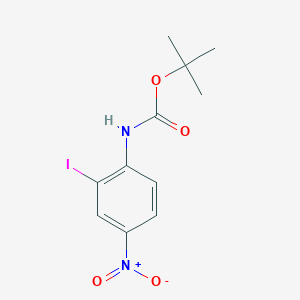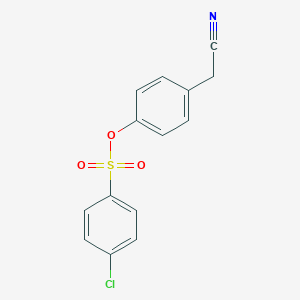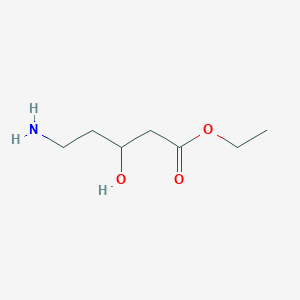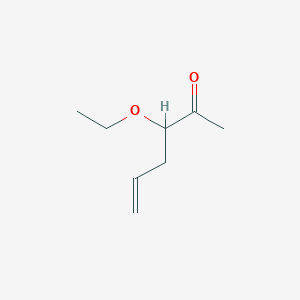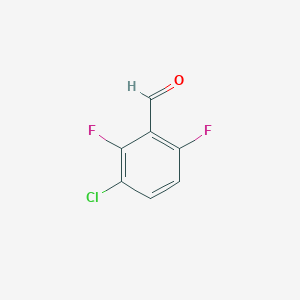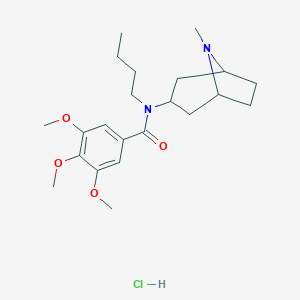
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- is a chemical compound with potential applications in scientific research.
Wirkmechanismus
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- exerts its effects by binding to and blocking the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been implicated in several neurological and psychiatric disorders. By blocking this receptor, Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- can modulate dopamine signaling and potentially provide therapeutic benefits in these disorders.
Biochemical and Physiological Effects:
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has been found to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a D3 receptor antagonist. It has also been found to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has several advantages and limitations for lab experiments. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments, as it may interact with other receptors or pathways that are not specifically targeted by the compound.
Zukünftige Richtungen
There are several future directions for research on Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-. One potential direction is to explore its therapeutic potential in neurological and psychiatric disorders, particularly those that involve dysfunction of the dopamine D3 receptor. Another direction is to investigate its cognitive-enhancing effects and potential applications in the treatment of cognitive disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to identify potential off-target effects that may limit its usefulness in certain experiments.
Synthesemethoden
The synthesis of Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- involves several steps. Firstly, 3,4,5-trimethoxybenzaldehyde is reacted with N-butyl-8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxamide in the presence of acetic acid and sodium acetate to form the corresponding imine. This imine is then reduced with sodium borohydride to give the desired product.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Its ability to selectively target the D3 receptor makes it a valuable tool for studying the role of this receptor in these disorders.
Eigenschaften
CAS-Nummer |
171261-29-3 |
|---|---|
Produktname |
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- |
Molekularformel |
C22H35ClN2O4 |
Molekulargewicht |
427 g/mol |
IUPAC-Name |
N-butyl-3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C22H34N2O4.ClH/c1-6-7-10-24(18-13-16-8-9-17(14-18)23(16)2)22(25)15-11-19(26-3)21(28-5)20(12-15)27-4;/h11-12,16-18H,6-10,13-14H2,1-5H3;1H |
InChI-Schlüssel |
BURNBRAXPYADFI-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Kanonische SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Synonyme |
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trim ethoxy-, monohydrochloride, endo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



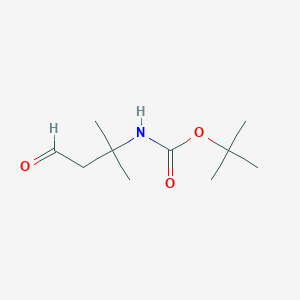

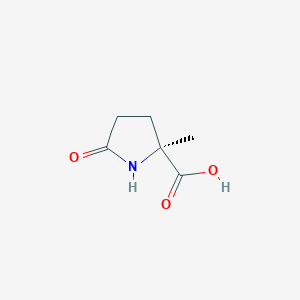

![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)

